![molecular formula C15H20Cl2N2O3S B7693439 N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide](/img/structure/B7693439.png)
N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. It was developed by AbbVie and has been approved by the US FDA for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).
Mécanisme D'action
BCL-2 is a key regulator of apoptosis, which is a programmed cell death process that eliminates damaged or abnormal cells. In cancer cells, BCL-2 is overexpressed and contributes to the survival and growth of the cells. N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide binds to the hydrophobic groove of BCL-2 protein and prevents its interaction with pro-apoptotic proteins, such as BIM and BAX. This leads to the activation of the intrinsic apoptotic pathway and the elimination of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, while sparing normal cells with low levels of BCL-2 expression. This selectivity is due to the high affinity and specificity of N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide for BCL-2 protein. N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models. However, N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide may cause some adverse effects, such as thrombocytopenia, neutropenia, and gastrointestinal toxicity, which need to be carefully monitored in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide is a valuable tool for studying the role of BCL-2 in cancer biology and for developing new therapies for BCL-2-dependent cancers. N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide can be used in vitro to screen for BCL-2 inhibitors and to investigate the mechanism of action of BCL-2 inhibitors. N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide can also be used in vivo to evaluate the efficacy and safety of BCL-2 inhibitors in animal models. However, N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide has some limitations, such as its high cost, limited solubility, and potential off-target effects. Therefore, researchers need to carefully design and interpret their experiments using N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide.
Orientations Futures
There are several future directions for the development and application of N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide. First, N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide can be combined with other targeted therapies, such as immune checkpoint inhibitors and kinase inhibitors, to enhance the anti-cancer effects and overcome resistance. Second, N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide can be used in combination with conventional chemotherapy or radiation therapy to improve the response rate and survival of cancer patients. Third, N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide can be further optimized to increase its potency, selectivity, and pharmacokinetic properties. Fourth, N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide can be tested in other types of cancer, such as solid tumors and pediatric cancers, to expand its clinical utility. Finally, N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide can be used as a research tool to investigate the role of BCL-2 in other biological processes, such as autophagy and inflammation.
Méthodes De Synthèse
The synthesis of N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide involves several steps, including the preparation of 2,4-dichlorobenzylamine, ethylsulfonyl chloride, and piperidine-3-carboxylic acid. These compounds are then reacted in the presence of a base and a coupling agent to form N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide. The final product is purified by chromatography and recrystallization. The synthesis of N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, SLL, acute myeloid leukemia, and multiple myeloma. In vitro and in vivo studies have shown that N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide induces apoptosis in cancer cells by binding to BCL-2 protein and inhibiting its anti-apoptotic function. N-(2,4-dichlorobenzyl)-1-(ethylsulfonyl)piperidine-3-carboxamide has also been shown to synergize with other chemotherapeutic agents, such as venetoclax and rituximab, to enhance their anti-cancer effects.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-2-23(21,22)19-7-3-4-12(10-19)15(20)18-9-11-5-6-13(16)8-14(11)17/h5-6,8,12H,2-4,7,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSOJTZLCONBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.